

Application Note: Solid-Phase Extraction of Docosaheptaenoyl Ethanolamide from Plasma

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Compound of Interest

Compound Name: Docosaheptaenoyl Ethanolamide

Cat. No.: B10766496

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Introduction

Docosaheptaenoyl ethanolamide (DHEA), an endogenous N-acyl ethanolamine (NAE), is a bioactive lipid mediator synthesized from docosaheptaenoic acid (DHA). As an endocannabinoid-like molecule, DHEA is implicated in a variety of physiological processes, including neurogenesis, synaptogenesis, and the modulation of inflammatory responses. Accurate quantification of DHEA in biological matrices such as plasma is crucial for understanding its role in health and disease and for the development of novel therapeutics. This application note details a robust solid-phase extraction (SPE) protocol for the isolation of DHEA from plasma, followed by sensitive quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

Solid-phase extraction is a widely used sample preparation technique that separates components of a mixture in a liquid sample (the mobile phase) based on their physical and chemical properties as they pass through a solid adsorbent (the stationary phase). For the extraction of DHEA and other NAEs from a complex biological matrix like plasma, a reversed-phase SPE sorbent is commonly employed. The nonpolar DHEA molecules are retained on the hydrophobic stationary phase while more polar, interfering components such as salts and phospholipids are washed away. The retained DHEA is then eluted with an organic solvent, resulting in a cleaner, more concentrated sample suitable for LC-MS/MS analysis.

Experimental Protocols

I. Plasma Sample Collection and Pre-treatment

- **Blood Collection:** Collect whole blood from subjects into vacutainers containing an anticoagulant (e.g., EDTA).
- **Plasma Separation:** Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.
- **Plasma Aspiration:** Carefully aspirate the supernatant (plasma) and transfer to a clean polypropylene tube.
- **Enzyme Inhibition:** To prevent the degradation of DHEA by fatty acid amide hydrolase (FAAH), add an FAAH inhibitor, such as phenylmethylsulfonyl fluoride (PMSF), to the plasma to a final concentration of 10 µM.
- **Internal Standard Spiking:** Spike the plasma sample with a known concentration of a suitable internal standard (e.g., DHEA-d4) to correct for extraction losses and matrix effects.
- **Protein Precipitation:** Add four volumes of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.
- **Centrifugation:** Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant for SPE.

II. Solid-Phase Extraction (SPE) Protocol

This protocol is based on the use of a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc).

- **Cartridge Conditioning:**
 - Pass 1 mL of methanol through the SPE cartridge.
 - Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
- **Sample Loading:**

- Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 1 mL of 40% methanol in deionized water to remove polar interferences.
- Elution:
 - Elute the DHEA and other retained NAEs with 1 mL of acetonitrile into a clean collection tube.
- Solvent Evaporation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution:
 - Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

III. LC-MS/MS Analysis

- Chromatographic Separation:
 - LC System: A UPLC/HPLC system.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate DHEA from other NAEs and matrix components. For example, start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - DHEA: Precursor ion (Q1) m/z 372.3 -> Product ion (Q3) m/z 62.1
 - DHEA-d4 (Internal Standard): Precursor ion (Q1) m/z 376.3 -> Product ion (Q3) m/z 66.1

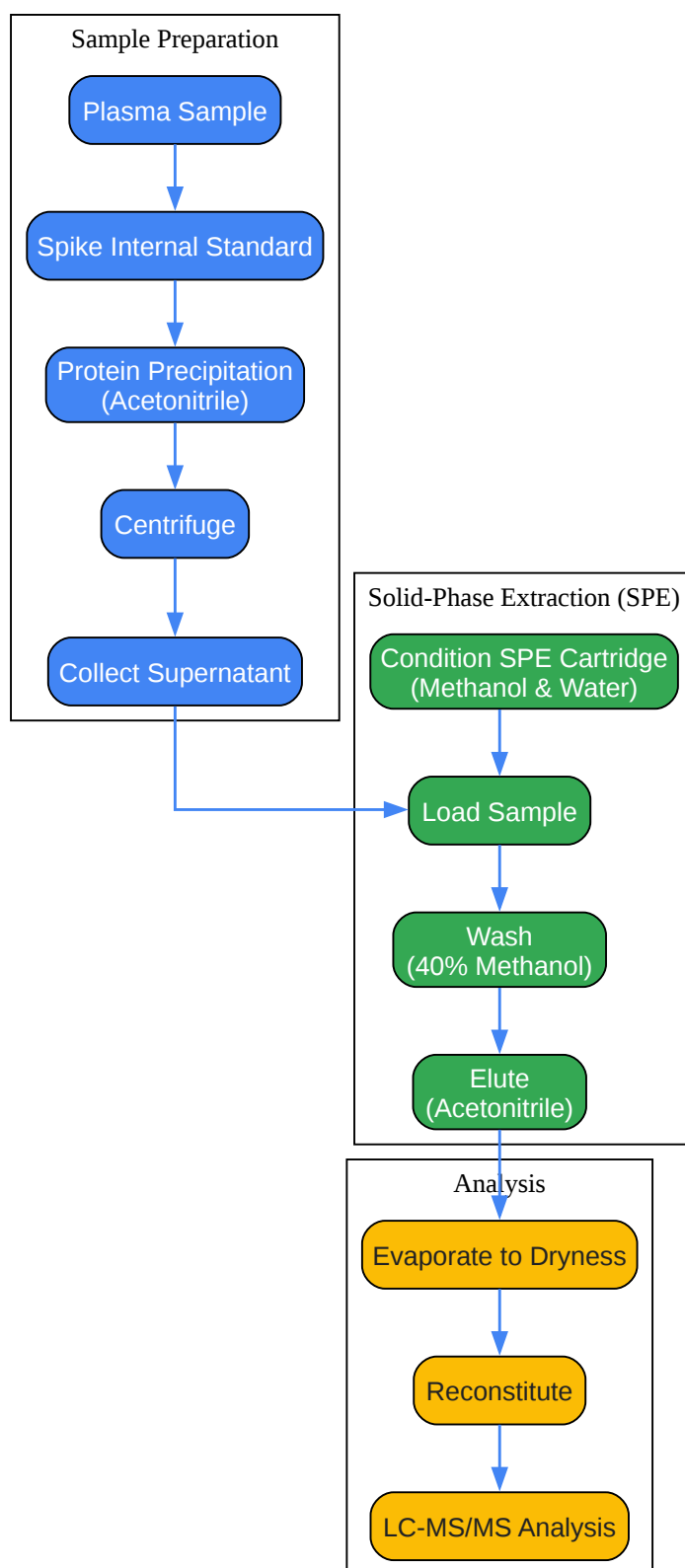
Quantitative Data Summary

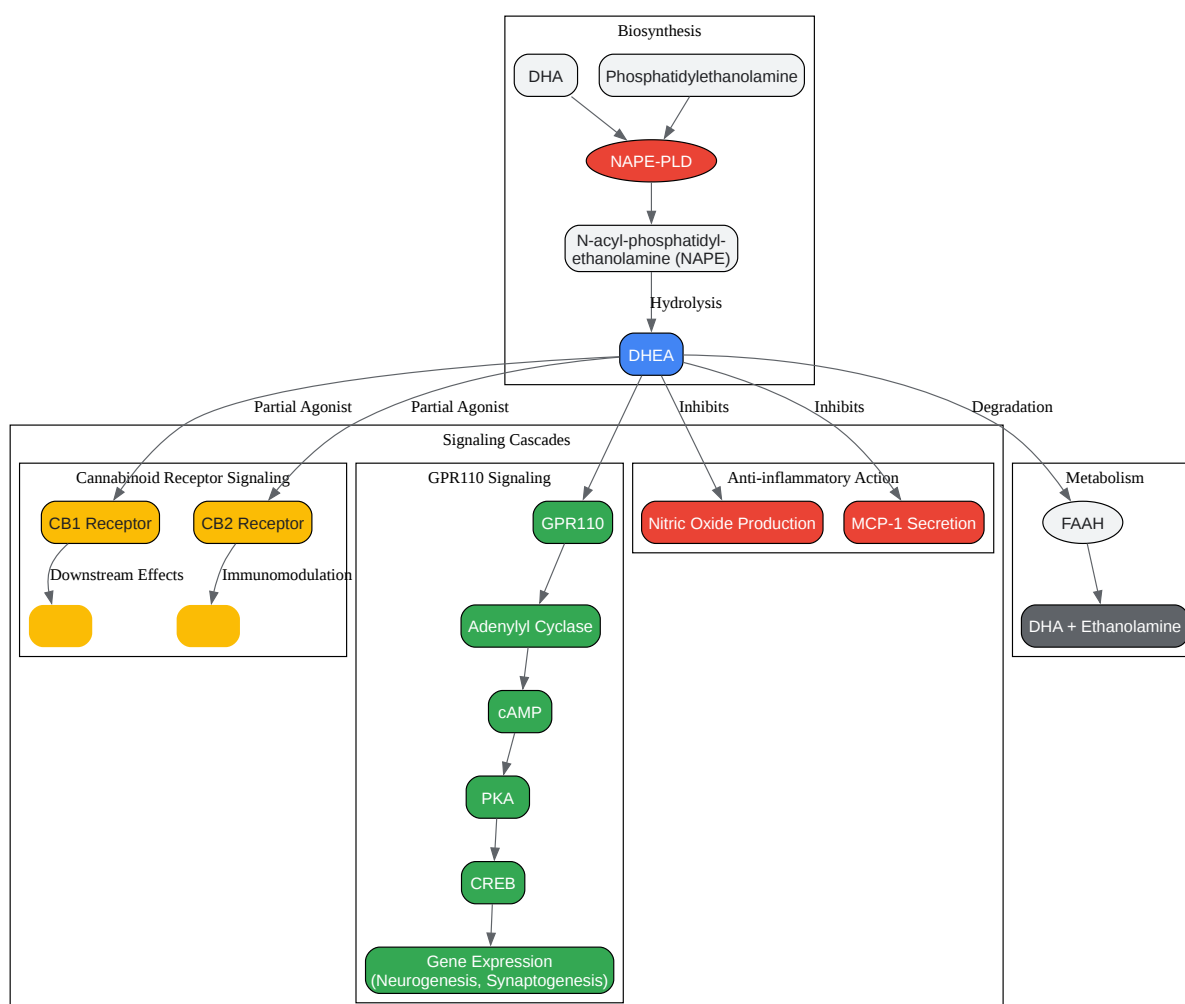
The following table summarizes typical performance data for the analysis of DHEA and other NAEs in plasma using SPE and LC-MS/MS. Data for other common NAEs are included for comparison.

Analyte	Recovery (%)	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Reference
Docosahexaenoyl Ethanolamide (DHEA)	85 - 105	0.05	0.15	Inferred from NAE literature
Palmitoyl Ethanolamide (PEA)	92 ± 5	0.1	0.3	[1]
Oleoyl Ethanolamide (OEA)	95 ± 6	0.08	0.25	[1]
Arachidonoyl Ethanolamide (AEA)	88 ± 7	0.02	0.06	[1]

Visualizations

Experimental Workflow





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References

- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]
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